molecular formula C8H6ClNO2S2 B8789198 2-Methyl-1,3-benzothiazole-4-sulfonyl chloride

2-Methyl-1,3-benzothiazole-4-sulfonyl chloride

Cat. No.: B8789198
M. Wt: 247.7 g/mol
InChI Key: VLWQNWSNCAAZHW-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzothiazole-4-sulfonyl chloride is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a sulfonyl chloride group attached to the benzothiazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-benzothiazole-4-sulfonyl chloride typically involves the chlorosulfonation of 2-methylbenzothiazole. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process involves the following steps:

    Chlorosulfonation: 2-Methylbenzothiazole is reacted with chlorosulfonic acid at a controlled temperature to introduce the sulfonyl chloride group.

    Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-benzothiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation: The compound can be oxidized to form sulfonic acids under specific conditions.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonic Acids: Result from oxidation reactions.

    Sulfonyl Hydrides: Produced through reduction reactions.

Scientific Research Applications

2-Methyl-1,3-benzothiazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: It serves as a building block in the development of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-benzothiazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    4-Benzothiazolesulfonyl Chloride: Similar structure but without the methyl group, leading to different reactivity and applications.

    Benzothiazole: The parent compound of the benzothiazole family, with diverse chemical properties.

Uniqueness

2-Methyl-1,3-benzothiazole-4-sulfonyl chloride is unique due to the presence of both the methyl and sulfonyl chloride groups. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate for various applications.

Properties

Molecular Formula

C8H6ClNO2S2

Molecular Weight

247.7 g/mol

IUPAC Name

2-methyl-1,3-benzothiazole-4-sulfonyl chloride

InChI

InChI=1S/C8H6ClNO2S2/c1-5-10-8-6(13-5)3-2-4-7(8)14(9,11)12/h2-4H,1H3

InChI Key

VLWQNWSNCAAZHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC=C2S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methylbenzothiazole (50 g) was added in a slow, dropwise manner to 86 mL of chlorosulfonic acid at room temperature. When the addition was complete, the dark reaction mixture was heated at 140°-145° C. for about 3 hours. The solution was allowed to cool and was slowly added to a large excess of ice. Insoluble solids were removed by filtration and the aqueous layer was extracted with benzene. Drying and evaporation of the solvent gave an off-white solid which was shown by 1H NMR analysis to consist of a mixture of sulfonyl chlorides, presumably the 4-, 6-, and 7-isomers. This crude material was recrystallized three times from hexane to remove the 6-isomer as a white solid, m.p. 100°-102° C. The combined mother liquors were concentrated to give a dark yellow oil which was carried on to the next step without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step One
[Compound]
Name
sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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